Dehydrocorydaline

概要

説明

Dehydrocorydaline is a quaternary alkaloid compound isolated from the traditional Chinese herb Corydalis yanhusuo . It has been demonstrated to possess various pharmacological properties, including anti-inflammatory, antithrombotic, and cardioprotective effects . This compound has garnered significant attention in scientific research due to its potential therapeutic applications.

準備方法

合成経路と反応条件: デヒドロコリダリンは、延胡索に見られる前駆体化合物を含むさまざまな化学反応によって合成できます。 合成経路は、一般的にメチル化、脱メチル化、酸化反応を含む複数の段階を伴います .

工業生産方法: デヒドロコリダリンの工業生産には、延胡索からの化合物の抽出と精製が含まれます。 このプロセスには、メタノールやエタノールなどの溶媒を用いた抽出と、精製のためのクロマトグラフィー技術が用いられます .

化学反応の分析

Impact on Vascular Smooth Muscle Cells (VSMCs)

- Phenotype Maintenance DHC can maintain the contractile phenotype of VSMCs, which is important for regulating vascular diameter and blood flow . Studies have shown that DHC upregulates the mRNA levels of VSMC contractile phenotype markers like Cnn1, Myh11, Sm22α, and Acta2 in a time- and dose-dependent manner .

- Inhibition of Secretory Phenotype Transition DHC inhibits the Platelet-Derived Growth Factor-BB (PDGF-BB)-induced VSMC secretory phenotype transition in vitro .

- Reduction of Inflammatory Factors DHC reduces mRNA levels of inflammatory factors such as Cd68, Ccl2, Tlr4, and Vcam1 in VSMCs . It also effectively inhibits VCAM1 protein expression .

- Upregulation of Spta1 Expression DHC induces the upregulation of spectrin alpha, erythrocytic 1 (Spta1) mRNA and protein levels in VSMCs. Knockdown of Spta1 negates the increase in contractile phenotype marker expression prompted by DHC, suggesting that Spta1 mediates DHC's effects .

- Interaction with SPTA1 Molecular docking results indicated hydrogen bonds formed between DHC and SPTA1 through the ARG118 amino acid residue, with a calculated binding energy of −6.3 kcal/mol .

Pharmacokinetic Studies

Pharmacokinetic studies of DHC in rats have revealed data regarding plasma concentration, absorption, and elimination when administered orally, both in pure form and within an extract of Er-Fu-Yan (EFY) .

Table 1: Pharmacokinetic parameters of DHC in rats following oral administration, either in an EFY form or in pure form, at an equivalent dose of 97.5 mg/kg .

| Parameter | Dosage Forms | p Value |

|---|---|---|

| EFY | DHC | |

| C<sub>max</sub> (ng/mL) | 28.7 ± 6.92 | 9.40 ± 4.18 |

| T<sub>max</sub> (h) | 0.31 ± 0.13 | 1.00 ± 0.00 |

| AUC<sub>0-t</sub> (ng∙h/mL) | 71.92 ± 14.79 | 52.39 ± 12.82 |

| AUC<sub>0-∞</sub> (ng∙h/mL) | 115.12 ± 34.12 | 59.08 ± 11.53 |

| T<sub>1/2</sub> (h) | 21.71 ± 12.35 | 7.93 ± 1.34 |

| K<sub>e</sub> (1/h) | 0.05 ± 0.03 | 0.09 ± 0.02 |

The EFY form of DHC exhibited a higher C<sub>max</sub> and AUC<sub>0–∞</sub> compared to the pure compound, indicating enhanced absorption. The elimination half-life (T<sub>1/2</sub>) was also longer in the EFY form, while the T<sub>max</sub> was shorter, suggesting faster absorption when DHC is administered in EFY form .

科学的研究の応用

Antibacterial Activity

Dehydrocorydaline has been identified as a potent antibacterial agent. A study demonstrated its effectiveness against Listeria monocytogenes, a significant foodborne pathogen. The compound exhibited a minimum inhibitory concentration (MIC) of 1 mg/mL and a minimum bactericidal concentration (MBC) of 2 mg/mL, indicating strong antibacterial properties. Furthermore, it was shown to disrupt bacterial cell wall synthesis and motility while inhibiting biofilm formation .

Table 1: Antibacterial Efficacy of this compound

| Pathogen | MIC (mg/mL) | MBC (mg/mL) | Mechanism of Action |

|---|---|---|---|

| Listeria monocytogenes | 1 | 2 | Disruption of cell wall synthesis, motility inhibition |

Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory effects. It has been shown to reduce the expression levels of pro-inflammatory cytokines such as TNFα, IL-1β, and IL-6. In a study involving human chondrocytes treated with TNFα, this compound restored cell proliferation and inhibited the expression of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components .

Table 2: Inflammatory Markers Modulated by this compound

| Cytokine | Effect |

|---|---|

| TNFα | Reduced expression |

| IL-1β | Reduced expression |

| IL-6 | Reduced expression |

Anti-Tumor Activity

Research indicates that this compound possesses anti-tumor properties, particularly in breast cancer models. It has been reported to inhibit the proliferation of breast cancer cells, although the precise molecular mechanisms remain to be fully elucidated . Additionally, this compound has shown promise in reducing metastasis in non-small cell lung cancer and melanoma .

Table 3: Anti-Tumor Effects of this compound

| Cancer Type | Effect |

|---|---|

| Breast Cancer | Inhibition of cell proliferation |

| Non-Small Cell Lung Cancer | Reduced metastasis |

| Melanoma | Reduced tumor growth |

Cardiovascular Applications

This compound has been investigated for its potential in treating cardiovascular diseases. A recent study revealed that it helps maintain the contractile phenotype of vascular smooth muscle cells (VSMCs), which is crucial for vascular health. The compound inhibited VSMC proliferation and migration while promoting the expression of contractile markers . This suggests a protective role against atherosclerosis.

Table 4: Cardiovascular Effects of this compound

| Parameter | Effect |

|---|---|

| VSMC Proliferation | Inhibited |

| Migration | Inhibited |

| Contractile Marker Expression | Increased |

Pain Management

作用機序

デヒドロコリダリンは、複数の分子標的と経路を通じてその効果を発揮します。

抗炎症作用: 核因子κB(NF-κB)および細胞外シグナル調節キナーゼ(ERK)経路の活性化を阻害し、炎症性サイトカインの産生を抑制します.

抗血栓作用: 凝固カスケードに関与するさまざまな酵素の活性を調節することにより、血小板凝集と血栓形成を阻害します.

心保護作用: 一酸化窒素の放出を促進し、酸化ストレスを軽減することにより、血管機能を改善し、アテローム性動脈硬化症のリスクを軽減します.

6. 類似の化合物との比較

デヒドロコリダリンは、ベルベリンやパルマチンなどの他の第4級アルカロイドと構造的に類似しています . デヒドロコリダリンは、複数の生物学的経路を同時に調節する能力が独特であり、多標的療法のための有望な候補となっています .

類似の化合物:

- ベルベリン

- パルマチン

- コプティシン

デヒドロコリダリンのユニークな薬理学的プロファイルと多標的の作用機序は、他の類似の化合物とは異なり、万能な治療薬としての可能性を強調しています。

類似化合物との比較

- Berberine

- Palmatine

- Coptisine

Dehydrocorydaline’s unique pharmacological profile and multi-targeted mechanism of action distinguish it from other similar compounds, highlighting its potential as a versatile therapeutic agent.

生物活性

Dehydrocorydaline (DHC) is an alkaloid derived from the rhizome of Corydalis turschaninovii, which has garnered attention for its diverse biological activities. This article explores the antibacterial, anti-inflammatory, antinociceptive, and neuroprotective effects of DHC, supported by recent research findings and case studies.

1. Antibacterial Activity

DHC has been identified as a potent antibacterial agent, particularly against Listeria monocytogenes, a significant foodborne pathogen.

- Mechanism of Action : A study utilized high-performance liquid chromatography coupled with hybrid linear ion trap quadrupole-orbitrap mass spectrometry (HPLC-LTQ-Orbitrap-MS/MS) to analyze DHC's effects. It demonstrated that DHC exhibits a minimum inhibitory concentration (MIC) of 1 mg/mL and a minimum bactericidal concentration (MBC) of 2 mg/mL against L. monocytogenes .

- Multi-target Mechanisms : Proteomic analysis revealed that DHC disrupts carbohydrate metabolism, inhibits cell wall synthesis, and impairs bacterial motility, indicating its multi-target action against bacterial cells .

| Parameter | Value |

|---|---|

| Minimum Inhibitory Concentration (MIC) | 1 mg/mL |

| Minimum Bactericidal Concentration (MBC) | 2 mg/mL |

2. Anti-inflammatory and Antinociceptive Effects

DHC exhibits significant anti-inflammatory properties and has been shown to alleviate pain in various models.

- Antinociceptive Effects : Research involving acetic acid-induced writhing tests and formalin paw tests in mice demonstrated that DHC provided a dose-dependent reduction in pain responses without affecting locomotor activity. The effective doses ranged from 3.6 to 10 mg/kg .

- Inflammatory Mediators : DHC administration led to decreased levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the spinal cord, suggesting its potential in managing inflammatory pain .

3. Neuroprotective Effects

DHC has shown promise in neuroprotection, particularly in models of depression.

- Chronic Unpredictable Mild Stress (CUMS) : In CUMS mouse models, DHC treatment significantly improved depressive-like behaviors and reduced neuronal damage in the hippocampus. Behavioral assays indicated increased sucrose preference and reduced immobility times in treated groups compared to controls .

- Mechanistic Insights : The neuroprotective effects are linked to the modulation of astrocyte activation via the NLRP3 inflammasome pathway, which is crucial for neuroinflammation and neuronal survival .

4. Cardiovascular Protection

Emerging studies suggest that DHC may also protect cardiovascular health.

- Atherosclerosis Model : In apolipoprotein E-deficient (ApoE−/−) mice, DHC treatment reduced atherosclerotic lesions by inhibiting macrophage-mediated inflammation through suppression of ERK1/2 signaling pathways .

Case Studies

Several studies highlight the varied applications of DHC:

- Breast Cancer Inhibition : DHC has been shown to inhibit the proliferation of MCF-7 breast cancer cells in vitro, indicating its potential as an anti-cancer agent .

- Bone Cancer Pain Management : Research indicates that DHC can attenuate bone cancer pain by shifting microglial polarization states in the spinal cord .

特性

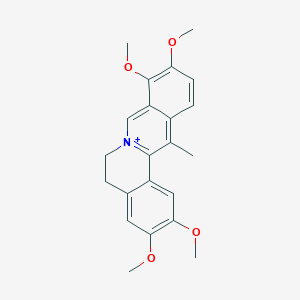

IUPAC Name |

2,3,9,10-tetramethoxy-13-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24NO4/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23/h6-7,10-12H,8-9H2,1-5H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKQJTRWODZPHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC(=C(C=C4CC3)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10605-03-5 (chloride) | |

| Record name | Dehydrocorydalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030045160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30904183 | |

| Record name | Dehydrocorydalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30045-16-0 | |

| Record name | Dehydrocorydaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30045-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydrocorydalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030045160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydrocorydalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Dehydrocorydaline exert its anti-metastatic effects in Non-Small Cell Lung Carcinoma (NSCLC) cells?

A1: this compound demonstrates anti-metastatic activity in NSCLC cells through a multifaceted mechanism. Primarily, it targets the B-cell lymphoma 2 (Bcl-2) signaling pathway, downregulating the expression of the anti-apoptotic protein Bcl-2 while promoting the expression of the pro-apoptotic protein Bax []. Additionally, this compound effectively suppresses the expression of matrix metalloproteinases (MMPs), specifically MMP-7 and MMP-9, which are key enzymes involved in the breakdown of the extracellular matrix, facilitating cancer cell invasion and metastasis [].

Q2: Are there any studies investigating the impact of this compound on specific molecular targets within the Bcl-2 signaling pathway?

A2: While the provided research highlights the interaction of this compound with the Bcl-2 signaling pathway, further investigation is needed to elucidate the precise molecular targets within this pathway. Future studies focusing on identifying specific interactions between this compound and key proteins within the Bcl-2 pathway will be crucial for a comprehensive understanding of its anti-tumor mechanisms.

Q3: What is the historical context of this compound research?

A3: Early research on this compound, specifically the study "Ueber das r‐Corydalin" [], primarily focused on its structural characterization and synthesis. This laid the groundwork for subsequent investigations exploring its biological activities. More recently, studies like the one highlighting its anti-metastatic effects in NSCLC cells [] demonstrate a shift towards understanding its potential therapeutic applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。